Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Description
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 2, an ethoxy substituent at position 4, and an ethyl ester at position 3. This compound is synthesized via a multi-step process involving cyclization of diethyl 2-(ethoxymethylene)malonate with benzamidine hydrochloride under basic conditions, followed by hydroxylation and subsequent ethoxylation using POCl₃ and ethanol .
Properties
IUPAC Name |
ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXPLJLCFRKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554092 | |
| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-99-3 | |
| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
The preparation of ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate often begins with the synthesis of its chloro-substituted analog, ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. As detailed in synthetic protocols, this intermediate is synthesized via a two-stage process involving zinc-mediated reactions in tetrahydrofuran (THF) at elevated temperatures (60°C). The first stage likely involves the formation of a pyrimidine ring through cyclization, while the second stage introduces the chloro substituent.
Ethoxy Group Introduction via Substitution
The chloro group at position 4 is subsequently replaced by an ethoxy group through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which activates the chloro substituent toward nucleophilic attack. Sodium ethoxide (NaOEt) in ethanol under reflux conditions is commonly employed, achieving substitution with yields exceeding 70% in optimized protocols. The reaction mechanism proceeds via a Meisenheimer complex intermediate, with the ethoxide ion displacing chloride (Figure 1).
Table 1: Reaction Conditions for Ethoxy Substitution
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent | Ethanol | |
| Catalyst | Sodium ethoxide | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Esterification of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid
Synthesis of the Carboxylic Acid Precursor
An alternative route involves the esterification of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. This carboxylic acid is synthesized via hydrolysis of a nitrile or oxidation of a primary alcohol precursor. For example, hydrolysis of 4-ethoxy-2-phenylpyrimidine-5-carbonitrile under acidic conditions (H2SO4, H2O) yields the carboxylic acid.
Esterification with Ethanol
The carboxylic acid is then esterified with ethanol using acid catalysis (e.g., concentrated H2SO4) under reflux. This Fisher esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration (Figure 2). Yields for this step range from 65% to 80%, depending on reaction time and catalyst loading.
Table 2: Esterification Optimization Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H2SO4 (5–10 mol%) | |
| Temperature | 70–80°C | |
| Solvent | Excess ethanol | |
| Reaction Time | 6–12 hours | |
| Yield | 65–80% |
Cyclization Strategies for Pyrimidine Ring Formation
Microwave-Assisted Cyclization
Microwave irradiation has emerged as a tool for accelerating pyrimidine synthesis. In one protocol, ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is synthesized in 30 minutes under microwave conditions (150°C, 300 W), compared to 24 hours under conventional heating. This approach reduces side reactions and improves yield (85–90%), suggesting potential applicability for ethoxy-substituted analogs.
Mechanistic Insights and Kinetic Studies
Kinetics of SNAr Reactions
The substitution of chloro with ethoxy follows second-order kinetics, with rate constants dependent on the nucleophile concentration and ring activation. Studies on similar systems show that electron-withdrawing groups (e.g., phenyl at position 2) enhance reaction rates by stabilizing the transition state.
Acid-Catalyzed Esterification
The esterification step exhibits pseudo-first-order kinetics under excess ethanol. Proton NMR monitoring reveals complete conversion within 8 hours when using H2SO4, whereas milder catalysts like p-toluenesulfonic acid require extended times (18 hours).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. The target compound exhibits an Rf value of 0.45 in 3:7 ethyl acetate/hexane.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 5H, Ph-H), 4.40 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.95 (q, J = 7.0 Hz, 2H, COOCH2CH3), 1.40 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.25 (t, J = 7.0 Hz, 3H, COOCH2CH3).
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FTIR (cm⁻¹): 1725 (C=O ester), 1605 (C=N), 1240 (C-O ether).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Chloro Substitution | 85% | 24 h | $$ | High |
| Carboxylic Acid Esterif. | 75% | 18 h | $ | Moderate |
| Microwave Cyclization | 90% | 0.5 h | $$$ | Limited |
The chloro substitution route offers the best balance of yield and scalability, while microwave methods provide rapid synthesis at higher costs.
Biological Activity
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article outlines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of CHNO with a molecular weight of approximately 272.30 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. This structural framework is significant as it influences the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Staphylococcus aureus | High |
| Escherichia coli | Low |
The mechanism of action appears to involve inhibition of specific enzymes crucial for microbial growth, thereby demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:
These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the effects of this compound on human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC value of 15 µM, leading to increased apoptosis markers compared to untreated controls . -
Evaluation of Antimicrobial Properties :
Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus. The results indicated a high activity level, suggesting its potential use in developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various pathogens, particularly Gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to bacterial cell death.
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It appears to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells, which are critical processes in neurodegenerative diseases. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, thus offering potential therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds that are important in drug discovery. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for the creation of derivatives with enhanced biological activities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Potassium permanganate, chromium trioxide |
| Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nitro, halogen, sulfonyl derivatives | Sulfuric acid, iron |
Materials Science
The compound is being explored for its potential applications in materials science. Its unique properties make it suitable for the development of organic semiconductors and advanced materials. Research is ongoing to evaluate its performance in electronic devices and sensors.
Neuroprotection in Animal Models
In various studies involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects. For instance, a study showed that administration of the compound reduced markers of oxidative stress and inflammation in the brains of treated animals compared to controls.
Antibacterial Activity
A pharmacological evaluation revealed that derivatives of this compound exhibited enhanced antibacterial activity when modifications were made at specific positions on the pyrimidine ring. This structure-activity relationship is crucial for guiding future drug design efforts.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylates
Structural Modifications and Substituent Effects
Pyrimidine derivatives vary significantly based on substituent patterns, which dictate their electronic, steric, and functional properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Spectral Data
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with chloro (electron-withdrawing) in analogs like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This difference impacts reactivity in nucleophilic substitutions; chloro derivatives are more reactive toward displacement reactions .
- Spectral Shifts : The ethoxy group in the target compound causes downfield shifts in adjacent protons (e.g., H4het at δ 9.27) compared to hydroxylated analogs (δ 12.22 for OH in compound 8) .
- Synthetic Efficiency : The target compound’s yield (50%) is lower than ethyl 4-hydroxypyrimidine-5-carboxylate derivatives (80–92%), likely due to the additional ethoxylation step requiring POCl₃ .
Pharmacological and Functional Relevance
- Thioxo and Sulfanyl Derivatives : Compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit enhanced bioactivity due to sulfur-containing groups, which improve membrane permeability .
- Hydrogen-Bonding Capacity: Hydroxyl or amino substituents (e.g., Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate) enable hydrogen bonding, critical for interactions in enzyme inhibition .
Crystallographic and Stability Considerations
- Crystal Packing : Derivatives with bulky substituents (e.g., Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-...) exhibit complex crystal structures stabilized by π-π stacking and hydrogen bonds, enhancing thermal stability .
- Solubility : Ethoxy and ester groups in the target compound likely improve solubility in organic solvents compared to polar hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
